![molecular formula C15H24N2 B5770368 1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine](/img/structure/B5770368.png)
1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2,4-dimethylphenyl group attached to the piperazine ring, making it a substituted piperazine derivative. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
准备方法
The synthesis of 1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using catalysts and specific reaction conditions to facilitate the process.
化学反应分析
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine has several scientific research applications:
Pharmaceuticals: Piperazine derivatives are widely used in the development of drugs for various therapeutic areas, including antipsychotics, antihistamines, and anti-infectives.
Agrochemicals: These compounds are used as intermediates in the synthesis of pesticides and herbicides.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
作用机制
The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
相似化合物的比较
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine can be compared with other piperazine derivatives such as:
1-[(2,3-Dimethylphenyl)methyl]-4-ethylpiperazine: Similar structure but with different substitution pattern on the phenyl ring.
1-[(3,4-Dimethylphenyl)methyl]-4-ethylpiperazine: Another isomer with different methyl group positions.
1-[(2,4-Dimethylphenyl)methyl]-4-methylpiperazine: Similar compound with a methyl group instead of an ethyl group on the piperazine ring.
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-4-16-7-9-17(10-8-16)12-15-6-5-13(2)11-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVUSZFKHKMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-NITRO-2-(THIOPHEN-2-YL)-3-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5770289.png)
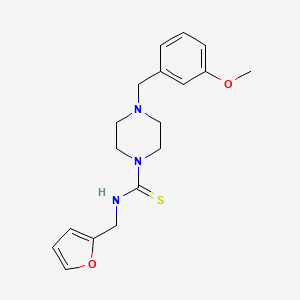
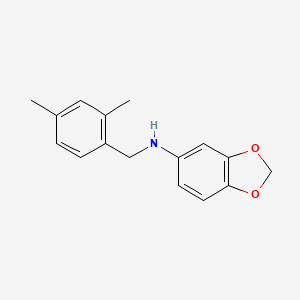
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
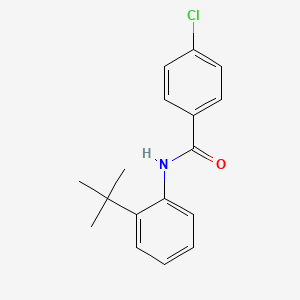
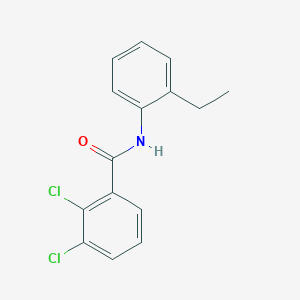

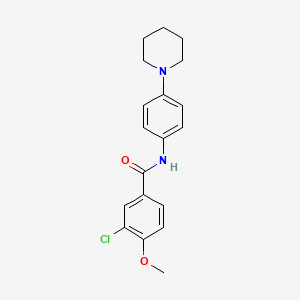

![N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)

![5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B5770382.png)

